5-Amino-1-(2-chloro-4-fluoro-5-methylphenyl)-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-(2-chloro-4-fluoro-5-methylphenyl)-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C11H8ClFN4 and its molecular weight is 250.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Researchers have developed novel Schiff bases and pyrazole derivatives by utilizing related compounds as precursors, highlighting their significant antimicrobial properties. For instance, novel Schiff bases synthesized using a related thiophene-carbonitrile and pyrazole derivatives exhibited excellent antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Puthran et al., 2019).
Corrosion Inhibition
Pyrazole derivatives have been identified as effective corrosion inhibitors for metals. A study demonstrated that pyranopyrazole derivatives significantly inhibit mild steel corrosion in acidic solutions, providing a cost-effective solution for industrial corrosion problems (Yadav et al., 2016).
Interaction with Other Chemicals
The compound's ability to interact with other chemicals has been explored, leading to the synthesis of complex molecules with potential biological activities. For example, reactions with unsaturated carbonyl compounds have been investigated to understand the mechanism and synthesize new compounds with potential pharmaceutical applications (Liu et al., 2013).
Synthesis of Heterocyclic Compounds
The compound has served as a precursor for synthesizing a wide range of heterocyclic compounds, demonstrating its versatility in organic synthesis. Studies have shown the synthesis of pyrazolo[3,4-d]pyrimidines and pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine derivatives from related pyrazole-carbonitriles, highlighting their antiviral and antimicrobial potentials (Shamroukh et al., 2007).
Antiviral Evaluation
The ability of pyrazole derivatives to inhibit viruses has been explored, with some compounds showing promising activity against herpes simplex virus type-1 (HSV-1), offering a foundation for further antiviral drug development (Rashad et al., 2009).
Properties
IUPAC Name |
5-amino-1-(2-chloro-4-fluoro-5-methylphenyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN4/c1-6-2-10(8(12)3-9(6)13)17-11(15)7(4-14)5-16-17/h2-3,5H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSHUKNCTMQNSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Cl)N2C(=C(C=N2)C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.